![molecular formula C10H9NS2 B2486515 Benzo[b]thiophene-2-carbothioamide, N-methyl- CAS No. 144381-05-5](/img/structure/B2486515.png)

Benzo[b]thiophene-2-carbothioamide, N-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

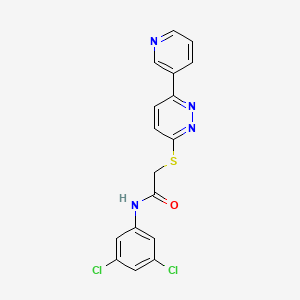

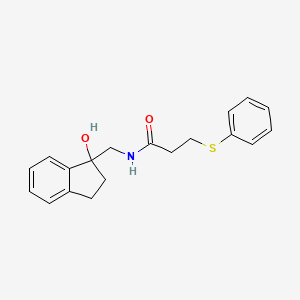

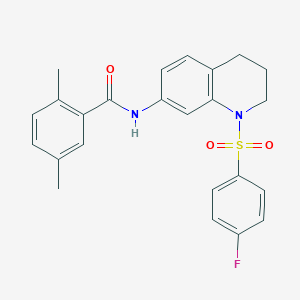

Benzo[b]thiophene-2-carbothioamide, N-methyl- is a chemical compound with the following structural formula: !Molecular Structure . It belongs to the class of benzo[b]thiophenes and contains a carbothioamide functional group.

Synthesis Analysis

The synthesis of this compound involves introducing different substituents at the 4-position of the benzo[b]thiophene ring. Researchers have designed a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING (Stimulator of Interferon Genes) agonists . These derivatives were prepared through a synthetic campaign for subsequent biological evaluation.

Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carbothioamide, N-methyl- consists of a benzo[b]thiophene ring fused with a carbothioamide group. The N-methyl substitution occurs at the nitrogen atom of the carbothioamide moiety .

Wissenschaftliche Forschungsanwendungen

- N-methyl-1-benzothiophene-2-carbothioamide (BTBT) is a champion molecule for high-mobility OFET devices . Researchers have explored its use as a semiconductor material due to its excellent charge transport properties. OFETs based on BTBT exhibit promising performance in electronic applications.

- BTBT has found application in DSSCs as an alternative to fullerene-based acceptors. These solar cells use dyes to absorb sunlight and convert it into electricity. BTBT-based dyes have been investigated for their efficiency in capturing solar energy and enhancing cell performance .

- Similar to DSSCs, BTBT derivatives have been explored in OPVs. These devices utilize organic materials to generate electricity from sunlight. Researchers have studied BTBT-based materials as electron acceptors, aiming to improve the efficiency and stability of organic solar cells .

- Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxide (a derivative of BTBT) has been achieved using graphite felt electrodes. This method offers a yield of 75% and demonstrates the compound’s potential in synthetic chemistry .

Organic Field-Effect Transistors (OFETs)

Dye-Sensitized Solar Cells (DSSCs)

Organic Photovoltaics (OPVs)

Electrochemical Synthesis

Wirkmechanismus

Target of Action

N-methyl-1-benzothiophene-2-carbothioamide, also known as Benzo[b]thiophene-2-carbothioamide, N-methyl- or EN300-7448164, is a compound that primarily targets the Monoamine Oxidase B (MAO-B) enzyme . This enzyme plays a crucial role in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the oxidative deamination of dopamine, thereby increasing its concentration in the brain

Biochemical Pathways

The inhibition of the MAO-B enzyme affects the dopamine metabolic pathway . By preventing the breakdown of dopamine, the compound increases the concentration of this neurotransmitter in the brain . This can have downstream effects on various neurological processes, particularly those associated with mood regulation and motor control .

Result of Action

The primary molecular effect of N-methyl-1-benzothiophene-2-carbothioamide’s action is the inhibition of the MAO-B enzyme . This results in an increase in dopamine levels in the brain . At the cellular level, this can lead to changes in neuronal activity, particularly in areas of the brain associated with mood regulation and motor control .

Zukünftige Richtungen

: Zhou, R., Wang, X., Zhang, D., Zhan, Z., & Duan, W. (2023). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Molecular Diversity, 1-14. Read more : ChemicalBook. (n.d.). Benzo[b]thiophene-2-carboxamide, 4-fluoro-N-methoxy-N-methyl-. Read more : NIST Chemistry WebBook. (n.d.). Benzo[b]thiophene, 2-methyl-. Read more

Eigenschaften

IUPAC Name |

N-methyl-1-benzothiophene-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYTYGBMLPAFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C1=CC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)

amino}acetamide](/img/structure/B2486438.png)

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)